molecular formula C7H8ClNO B14897552 3-Chloro-2,5-dimethylpyridin-4-ol

3-Chloro-2,5-dimethylpyridin-4-ol

Cat. No.: B14897552
M. Wt: 157.60 g/mol
InChI Key: QFWXMVKNAOKKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2,5-dimethylpyridin-4-ol is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the third position, two methyl groups at the second and fifth positions, and a hydroxyl group at the fourth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,5-dimethylpyridin-4-ol typically involves the chlorination of 2,5-dimethylpyridin-4-ol. One common method is the reaction of 2,5-dimethylpyridin-4-ol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,5-dimethylpyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2,5-dimethylpyridin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2,5-dimethylpyridin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2,5-dimethylpyridin-4-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both electron-donating (methyl groups) and electron-withdrawing (chlorine atom) substituents influences its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

3-chloro-2,5-dimethyl-1H-pyridin-4-one

InChI

InChI=1S/C7H8ClNO/c1-4-3-9-5(2)6(8)7(4)10/h3H,1-2H3,(H,9,10)

InChI Key

QFWXMVKNAOKKPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C(C1=O)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.